2-Nitro-1-beta-D-ribofuranosyl-1H-imidazole 2-Nitro-1-beta-D-ribofuranosyl-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 17306-43-3
VCID: VC21018525
InChI: InChI=1S/C8H11N3O6/c12-3-4-5(13)6(14)7(17-4)10-2-1-9-8(10)11(15)16/h1-2,4-7,12-14H,3H2
SMILES: C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CO)O)O
Molecular Formula: C8H11N3O6
Molecular Weight: 245.19 g/mol

2-Nitro-1-beta-D-ribofuranosyl-1H-imidazole

CAS No.: 17306-43-3

Cat. No.: VC21018525

Molecular Formula: C8H11N3O6

Molecular Weight: 245.19 g/mol

* For research use only. Not for human or veterinary use.

2-Nitro-1-beta-D-ribofuranosyl-1H-imidazole - 17306-43-3

Specification

CAS No. 17306-43-3
Molecular Formula C8H11N3O6
Molecular Weight 245.19 g/mol
IUPAC Name 2-(hydroxymethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol
Standard InChI InChI=1S/C8H11N3O6/c12-3-4-5(13)6(14)7(17-4)10-2-1-9-8(10)11(15)16/h1-2,4-7,12-14H,3H2
Standard InChI Key GEPYEWPQCQPUJN-UHFFFAOYSA-N
Isomeric SMILES C1=CN(C(=N1)[N+](=O)[O-])[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
SMILES C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CO)O)O
Canonical SMILES C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CO)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator